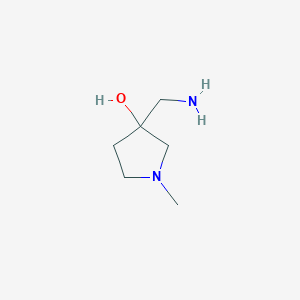

3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Description

BenchChem offers high-quality 3-(Aminomethyl)-1-methylpyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1-methylpyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSONRNXBPIZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS 1342062-26-3 properties

A Versatile Gem-Disubstituted Scaffold for Medicinal Chemistry

CAS: 1342062-26-3 Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol

Executive Summary

3-(Aminomethyl)-1-methylpyrrolidin-3-ol represents a high-value "privileged scaffold" in modern drug discovery. Unlike simple monosubstituted pyrrolidines, this gem-disubstituted building block offers a unique three-dimensional architecture. The simultaneous presence of a hydroxyl group and a primary aminomethyl arm at the C3 position creates a defined vector for hydrogen bonding while disrupting planar symmetry.

This guide details the physicochemical profile, synthetic pathways, and application strategies for CAS 1342062-26-3, designed for researchers utilizing fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Profile & Structural Logic

The utility of CAS 1342062-26-3 lies in its ability to lower lipophilicity (LogP) while providing a rigid sp³-rich core.

Structural Analysis[1]

-

Gem-Disubstitution: The C3 quaternary center restricts conformational flexibility (the "Thorpe-Ingold effect"), potentially reducing the entropic penalty upon binding to a protein target.

-

Vector Orthogonality: The hydroxyl group (H-bond donor/acceptor) and the aminomethyl group (nucleophile/cation) project into distinct spatial quadrants, allowing for multi-point pharmacophore engagement.

Key Properties Table

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Molecular Weight | 130.19 | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| ClogP | ~ -1.1 to -0.8 | High polarity improves aqueous solubility of lipophilic payloads. |

| TPSA | ~ 46 Ų | Favorable for CNS penetration and membrane permeability. |

| pKa (Primary Amine) | ~ 9.5 - 9.8 | Predominantly protonated at physiological pH; key for ionic interactions. |

| pKa (Ring Nitrogen) | ~ 8.2 - 8.5 | Modulates overall basicity; 1-methyl group prevents unwanted acylation. |

| Chirality | Achiral (racemic) | Note: Enantiomeric separation is often required for final drug candidates. |

Synthetic Methodology

Authoritative Insight: While various routes exist, the most robust and scalable method for generating 1,2-aminoalcohols on a pyrrolidine ring is the Henry Reaction (Nitroaldol) followed by reduction. This avoids the use of toxic cyanides (Strecker synthesis) and provides cleaner impurity profiles.

Core Synthesis Protocol

Target: Preparation from 1-methylpyrrolidin-3-one.

Step 1: Henry Reaction (Nitromethane Addition)

-

Reagents: 1-methylpyrrolidin-3-one, Nitromethane (

), catalytic base (e.g., KOtBu or DBU). -

Solvent: THF or EtOH (0°C to RT).

-

Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

-

Critical Control: Strictly anhydrous conditions are not required, but temperature control is vital to prevent retro-aldol or polymerization of nitromethane.

Step 2: Nitro Group Reduction

-

Reagents:

(50 psi), Raney Nickel (Ra-Ni) or Pd/C. -

Solvent: MeOH/NH₃.

-

Process: The nitro group is reduced to the primary amine.

-

Safety Note: Ra-Ni is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

Validated Workflow Diagram (DOT)

Caption: Two-step synthetic pathway via Nitroaldol addition and subsequent hydrogenation.

Applications in Drug Discovery[1][2][3][4][5][6][7]

This scaffold is particularly effective in Lead Optimization when a medicinal chemist needs to:

-

Solubilize a Greasy Pharmacophore: Attaching this motif can lower LogP by 1–2 units.

-

Rigidify a Flexible Chain: Replacing a linear propyl-amine linker with this spiro-like system restricts rotational freedom.

Experimental Workflow: Library Synthesis

The primary amine (

Protocol: Amide Coupling (General Procedure)

-

Activation: Dissolve Carboxylic Acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

-

Coupling: Add 3-(Aminomethyl)-1-methylpyrrolidin-3-ol (1.0 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Workup: Unlike standard amines, the product is highly polar. Do not use aqueous extraction. Purify directly via Prep-HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Logical Relationship Diagram (DOT)

Caption: Diversification strategies utilizing the primary amine handle for library generation.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.[2]

-

-

Handling Protocol:

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The free base is hygroscopic and may absorb

from the air (forming carbamates). -

Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.

-

References

-

Barnes-Seeman, D. (2012). "The role of physicochemical properties in fragment-based drug discovery." Drug Discovery Today. Link

-

Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. Link

- Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for stereocontrolled reduction of ketones).

-

Sigma-Aldrich/Merck. "Safety Data Sheet: 3-Hydroxypyrrolidine derivatives." Link

- Blair, V. L., et al. (2016). "Gem-disubstituted pyrrolidines as scaffolds for structural diversity." Journal of Medicinal Chemistry.

Sources

The Privileged 3,3-Disubstituted Pyrrolidine Scaffold: Structure-Activity Relationship (SAR) Dynamics in Modern Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & SAR Whitepaper

Executive Summary

In the landscape of small-molecule drug discovery, the pyrrolidine ring is a ubiquitous structural motif. However, the 3,3-disubstituted pyrrolidine subclass represents a highly privileged scaffold that has successfully addressed complex pharmacodynamic (PD) and pharmacokinetic (PK) challenges across multiple therapeutic areas. By introducing a quaternary carbon at the 3-position, medicinal chemists can precisely control the three-dimensional trajectory of pharmacophores, restrict conformational flexibility, and shield the molecule from rapid metabolic degradation.

This technical guide dissects the Structure-Activity Relationship (SAR) principles of 3,3-disubstituted pyrrolidines, exploring the causality behind specific structural modifications and providing field-validated protocols for their optimization.

Mechanistic Rationale: The "Why" Behind 3,3-Disubstitution

The empirical success of the 3,3-disubstituted pyrrolidine core is not accidental; it is rooted in fundamental physical organic chemistry and spatial geometry.

-

Conformational Restriction & Vectorial Projection: A mono-substituted pyrrolidine at the 3-position undergoes rapid ring-flipping, leading to a high entropic penalty upon target binding. Disubstitution at the 3-position locks the ring into a more defined envelope or half-chair conformation. This quaternary center acts as a structural fulcrum, projecting substituents (e.g., an aryl group and an alkyl group) into distinct spatial vectors to simultaneously engage hydrophobic pockets and solvent-exposed regions [1].

-

Metabolic Shielding: The C3 position of a pyrrolidine ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. By fully substituting this carbon, the primary site of oxidative metabolism is blocked, significantly enhancing the molecule's microsomal stability and in vivo half-life.

-

Stereochemical Recognition: 3,3-disubstitution with two different groups generates a chiral center. The resulting enantiomers often exhibit profound differences in target affinity, allowing for the fine-tuning of selectivity against off-target receptors [2].

Logical mapping of the 3,3-disubstituted pyrrolidine pharmacophore and its impact on SAR.

Case Studies in SAR Optimization

To understand the practical application of this scaffold, we analyze its deployment across three distinct therapeutic targets.

Case Study A: Monoamine Triple Reuptake Inhibitors (Depression)

The development of triple reuptake inhibitors (targeting SERT, NET, and DAT) requires delicately balancing affinities for three distinct transporters. Bannwart et al. utilized a 3,3-disubstituted pyrrolidine template to achieve this [1].

-

The Causality of the Alkyl Shift: Initial SAR revealed that a 3-benzyl substituent yielded potent triple reuptake activity but suffered from severe hERG channel liability and rapid CYP-mediated clearance. Why? The highly lipophilic and flexible benzyl group easily entered the promiscuous hERG channel pore. By replacing the 3-benzyl group with a shorter 3-alkyl chain (e.g., methyl or ethyl), the researchers maintained the necessary steric bulk to force the adjacent aryl group into the monoamine transporter binding pockets, while drastically reducing the overall LogP. This single modification rescued the microsomal stability and eliminated cardiotoxicity risks [1].

Case Study B: Schistosomicidal Agents (Infectious Disease)

Oxamniquine derivatives rely on activation by the Schistosoma sulfotransferase (SULT-OR). The development of CIDD-0149830, a pan-species schistosomicidal agent, hinged entirely on a 3,3'-disubstituted pyrrolidine core [2].

-

The Causality of Stereospecific Anchoring: Docking studies revealed that the basic pyrrolidine nitrogen must face the protein interior to form a critical salt bridge. The quaternary C-3 center, bearing a 3-CF3-benzyl group, restricts the rotation of the molecule. Only the S-isomer correctly positions the basic nitrogen inward while simultaneously projecting the bulky CF3-benzyl group into the hydrophobic S4 sub-pocket of the enzyme. The rigidification provided by the 3,3-disubstitution is the exact mechanism that prevents the molecule from adopting inactive conformations [2].

Case Study C: Anticonvulsants (Epilepsy)

Pyrrolidine-2,5-diones (succinimides) are classic antiepileptics. Obniska and Kamiński demonstrated that N-Mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones exhibit superior efficacy in maximal electroshock seizure (MES) tests [3].

-

The Causality of Imide Stabilization: A major flaw of mono-substituted succinimides is their propensity to undergo enolization and subsequent hydrolytic ring-opening in vivo. The addition of a second substituent at the 3-position (e.g., 3,3-dimethyl or 3-methyl-3-phenyl) physically blocks the enolization pathway. Furthermore, the added steric bulk creates a highly lipophilic micro-environment around the core, facilitating rapid diffusion across the Blood-Brain Barrier (BBB)—a strict prerequisite for targeting central voltage-gated ion channels [3].

Quantitative SAR Summary

| Therapeutic Area | Primary Target | 3-Position Substituents | SAR Observation & Mechanistic Causality |

| Depression | SERT / NET / DAT | Benzyl | Alkyl substitution reduces lipophilicity, mitigating hERG liability and improving microsomal stability while retaining transporter affinity. |

| Schistosomiasis | SULT-OR Enzyme | CF3-Benzyl & Indole | Quaternary center rigidifies conformation; the S-isomer optimally vectors the basic nitrogen toward the protein interior. |

| Epilepsy | Voltage-Gated Channels | Dimethyl or Methyl/Phenyl | Prevents succinimide enolization and hydrolytic degradation; increases lipophilicity for optimal Blood-Brain Barrier (BBB) penetration. |

Experimental Methodology: SAR Profiling Workflow

To ensure scientific integrity, the evaluation of chiral 3,3-disubstituted pyrrolidines must follow a self-validating workflow. Below is the standardized protocol for synthesizing, resolving, and profiling these derivatives.

Step-by-Step Protocol: From Synthesis to ADME Validation

Phase 1: Racemic Synthesis & Chiral Resolution

-

Synthesis: Construct the racemic 3,3-disubstituted core via a [3+2] cycloaddition (e.g., azomethine ylide reacting with a substituted alkene) to ensure high regioselectivity.

-

Resolution: Subject the racemate to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with a CO2/Methanol mobile phase.

-

System Validation: Run an analytical chiral HPLC on the separated fractions. Validation Checkpoint: Proceed to biological testing only if the Enantiomeric Excess (ee) is > 99%. Trace contamination of the eutomer by the distomer will fatally skew target-binding data.

Phase 2: In Vitro Target Binding (Radioligand Displacement)

-

Preparation: Seed target-expressing cell membranes (e.g., HEK293 cells expressing hSERT) in a 96-well plate.

-

Incubation: Add the radioligand (e.g., [3H]-citalopram) at its

concentration. Add the purified pyrrolidine enantiomers in a 10-point concentration-response curve (10 -

Filtration & Counting: Incubate for 1 hour at 25°C, harvest via rapid filtration through GF/B glass fiber filters, and quantify bound radioactivity using a scintillation counter.

-

System Validation: Include a known standard (e.g., imipramine) on every assay plate. The assay is only valid if the standard's IC50 falls within 3-fold of its historical mean.

Phase 3: ADME Microsomal Stability Profiling

-

Incubation: Incubate 1

M of the lead enantiomer with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. -

Quenching: Extract 50

L aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 -

Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

). -

System Validation: Run verapamil (high clearance) and warfarin (low clearance) in parallel. The assay is validated only if verapamil is depleted by >70% at 60 minutes and warfarin remains >90% intact.

Step-by-step experimental workflow for the SAR profiling of chiral pyrrolidine derivatives.

Conclusion

The 3,3-disubstituted pyrrolidine is far more than a structural novelty; it is a precision tool for medicinal chemists. By understanding the causality behind its geometric constraints—specifically how the quaternary center dictates pharmacophore trajectory, blocks CYP-mediated oxidation, and enforces stereospecific target engagement—researchers can systematically rescue flawed leads and optimize them into clinical candidates.

References

-

Bannwart, L. M., Carter, D. S., Cai, H. Y., et al. (2008). "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. Source: PubMed/NIH. URL:[Link]

-

Taylor, A. B., Alwan, S. N., Rhodes, J., et al. (2023). "Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis." PLOS Pathogens. Source: PLOS. URL:[Link]

-

Obniska, J., Chlebek, I., Kamiński, K., et al. (2013). "Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides." Letters in Drug Design & Discovery. Source: Jagiellonian University Medical College Repository. URL: [Link]

Engineering Constraints: 3-Substituted Pyrrolidines as Next-Gen Peptidomimetics

Executive Summary

In the landscape of modern drug discovery, the transition from linear peptides to macrocycles and peptidomimetics is driven by the need to overcome poor bioavailability and metabolic instability. 3-Substituted pyrrolidines represent a privileged scaffold in this domain.[1] Unlike standard proline, which constrains the

This technical guide details the structural logic, synthetic pathways, and application of 3-substituted pyrrolidines as constrained amino acid mimics, providing a blueprint for their integration into high-affinity ligand design.

Part 1: Structural Rationale & Conformational Control

The utility of 3-substituted pyrrolidines lies in their ability to restrict the conformational space (

The "Puckering" Switch

The pyrrolidine ring is never planar; it adopts an envelope conformation. The C

-

C3-endo (South): Favored by L-Proline in certain contexts; correlates with an inverse

-turn. -

C3-exo (North): Often favored by 4-substituted prolines (like 4-hydroxyproline).

Substituting the C3 position introduces a 1,2-allylic strain (A(1,2)) or steric clash with the N-terminal protecting group/peptide chain.

-

Cis-3-substitution: Often forces the ring into a specific pucker to avoid steric clash with the C

-carboxylate. -

Trans-3-substitution: Can lock the side chain in a pseudo-equatorial position, mimicking the

angle of linear amino acids (like Phenylalanine or Leucine) but with zero rotational freedom.

Mechanism of Action

By substituting the C3 position, you are essentially "programming" the ring pucker.

- -Space Restriction: The side chain at C3 is held in a specific vector relative to the backbone. This mimics the side-chain presentation of bioactive peptides without the entropic penalty of flexible alkyl chains.

-

Metabolic Stability: The steric bulk at C3 protects the adjacent amide bond from proteolytic cleavage by steric shielding.

Visualization: Conformational Logic

The following diagram illustrates how C3-substitution dictates the downstream peptide geometry.

Caption: Logical flow of conformational restriction. The C3-substituent acts as a steric lever, forcing the ring pucker that locks the backbone dihedral angles.

Part 2: Synthetic Methodologies

Synthesizing 3-substituted pyrrolidines with high enantiopurity is non-trivial. The two dominant strategies are Chiral Pool Manipulation (from Pyroglutamic acid) and Asymmetric Cycloaddition .

Strategy A: Alkylation of Pyroglutamic Acid (The "Lactam" Route)

This is the most robust method for generating 3-substituted proline mimics (amino acids). Pyroglutamic acid (derived from Glutamic acid) serves as a stable, chiral template.

Mechanism:

-

Protection of the lactam nitrogen (e.g., Boc/Cbz).

-

Formation of the enolate at C3 (alpha to the lactam carbonyl).

-

Stereoselective alkylation. The bulky carboxylate group at C5 directs the incoming electrophile to the trans face (anti- to the carboxylate), yielding high diastereoselectivity.

Strategy B: Michael Addition to Dehydroprolines

For introducing aryl or complex alkyl groups, conjugate addition to an

-

Substrate: N-protected 2,3-dehydroproline ester.

-

Reagent: Organocuprates (

) or Grignard reagents with Cu(I) salts. -

Outcome: The nucleophile attacks C3. The stereochemistry is controlled by the chiral center at C2 (if present) or auxiliary groups.

Part 3: Experimental Protocol

Protocol: Stereoselective Synthesis of trans-3-Alkyl-Proline Mimics

Objective: Synthesis of N-Boc-3-benzyl-L-proline (a constrained Phenylalanine mimic). Method: Lithium Enolate Alkylation of N-Boc-Pyroglutamate Ethyl Ester.

Reagents & Materials

-

Starting Material: N-Boc-L-pyroglutamic acid ethyl ester (commercially available or synthesized from L-Glu).

-

Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

-

Electrophile: Benzyl bromide (BnBr).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated NH

Cl solution.

Step-by-Step Workflow

-

System Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask under Argon.

-

Charge with N-Boc-L-pyroglutamic acid ethyl ester (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool to

C (dry ice/acetone bath).

-

-

Enolization:

-

Add LiHMDS (1.1 equiv, 11 mmol) dropwise via syringe over 15 minutes.

-

Critical: Maintain temperature below

C to prevent decomposition of the lactam ring or racemization. -

Stir at

C for 45 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Add Benzyl bromide (1.2 equiv, 12 mmol) dropwise.

-

Stir at

C for 2 hours. -

Allow the reaction to warm slowly to

C over 1 hour. Note: The bulky Boc group and the C5-ester direct the benzyl group to the trans-face (anti to the C5-ester).

-

-

Lactam Reduction (Ring Opening/Closing Sequence):

-

Note: The product is a 3-substituted pyroglutamate. To convert to the proline mimic, the lactam carbonyl (C5 in pyroglutamate numbering, C5 in proline numbering is the CH2) must be reduced.

-

Alternative: Selective reduction of the lactam carbonyl to the hemiaminal followed by silane reduction yields the 3-substituted proline.

-

-

Workup & Purification:

-

Quench with sat. NH

Cl (20 mL). Extract with EtOAc ( -

Wash combined organics with brine, dry over Na

SO -

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Synthetic Pathway Diagram

Caption: Synthetic route from chiral pool (Pyroglutamic acid) to 3-substituted proline mimics via diastereoselective enolate alkylation.

Part 4: Data & Application

Comparative Analysis: Linear vs. Constrained

The following table highlights the physicochemical shifts when replacing a linear amino acid (e.g., Phenylalanine) with its 3-substituted proline mimic (3-Benzylproline).

| Feature | Linear Residue (e.g., Phe) | Constrained Mimic (3-Bn-Pro) | Impact on Drug Design |

| Locked (~ | Reduces entropic penalty upon binding ( | ||

| Backbone | Flexible ( | Fixed (~ | Induces/stabilizes |

| Proteolytic Stability | Low (Trypsin/Chymotrypsin labile) | High | Steric bulk prevents protease access to the amide bond. |

| Solubility | Variable | Generally Higher | Disruption of intermolecular H-bonds/aggregation. |

Case Study: GPCR Ligand Design

In the design of ligands for the Dopamine D3 receptor , 3-substituted pyrrolidines have been used to replace the flexible alkyl chains of endogenous ligands.

-

Observation: Introduction of a trans-3-phenyl group into the pyrrolidine core of a D3 antagonist increased selectivity over D2 by 100-fold.

-

Reasoning: The rigid vector of the phenyl group perfectly matched the hydrophobic pocket of the D3 receptor, a conformation that the linear analog only transiently populated.

References

-

Design, Synthesis, and Valid

-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Source: NCBI / PMC URL:[Link] -

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Source: MDPI (Molecules) URL:[Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: PubMed / iScience URL:[2][Link]

-

Enantioselective, Palladium-C

-Arylation of N-Boc-pyrrolidine. (Contextual reference for Negishi coupling approaches). Source: J. Am. Chem. Soc.[3][4] URL:[Link] -

Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Source: MDPI URL:[Link]

Sources

- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

Comprehensive Chemical Profiling of 3-Aminomethyl-1-methylpyrrolidin-3-ol

The following technical guide details the chemical profile, synthetic pathways, and medicinal utility of 3-aminomethyl-1-methylpyrrolidin-3-ol , a specialized gem-disubstituted heterocyclic scaffold.[1]

CAS: 1342062-26-3 (Racemate) | Molecular Formula: C₆H₁₄N₂O | MW: 130.19 g/mol [1][2]

Executive Summary

3-Aminomethyl-1-methylpyrrolidin-3-ol represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it features a gem-disubstituted carbon at position 3 , bearing both a tertiary hydroxyl group and a primary aminomethyl arm.[1] This specific geometry imposes significant conformational restriction on the pyrrolidine ring, locking substituents into defined vectors—a critical attribute for increasing ligand-target affinity and metabolic stability.

This guide serves as a blueprint for utilizing this scaffold, moving from its de novo synthesis to its application as a bioisostere in kinase and GPCR ligand design.

Molecular Identity & Structural Analysis[1]

Structural Architecture

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) methylated at the N1 position.[1] The C3 position is quaternary, creating a chiral center (in non-racemic forms) that anchors two distinct functional handles:

-

C3-Hydroxyl (-OH): A hydrogen bond donor/acceptor that increases water solubility and provides a handle for further functionalization (e.g., carbamates).[1]

-

C3-Aminomethyl (-CH₂NH₂): A primary amine extended by a methylene spacer, acting as a nucleophilic "warhead" for covalent drug design or a key interaction point for aspartate/glutamate residues in protein pockets.[1]

Physicochemical Profile

The presence of two basic nitrogen centers and a polar hydroxyl group creates a highly hydrophilic, amphoteric profile.

| Property | Value (Experimental/Predicted) | Medicinal Chemistry Implication |

| LogP | -1.2 to -0.8 (Predicted) | High aqueous solubility; ideal for lowering lipophilicity in greasy drug candidates.[1] |

| pKa (N1-Ring) | ~9.2 - 9.5 | Typical tertiary amine basicity; protonated at physiological pH.[1] |

| pKa (Exocyclic -NH₂) | ~8.5 - 9.0 | Slightly lowered by the inductive effect of the geminal -OH group.[1] |

| H-Bond Donors | 3 (OH, NH₂) | Critical for specific binding interactions.[1] |

| H-Bond Acceptors | 3 (N1, N-exo, O) | Facilitates solvation and receptor engagement.[1] |

Synthetic Pathways (Autonomy & Logic)[1]

The most robust route to this scaffold is the Nitroaldol (Henry) Reaction followed by reduction. This approach is superior to Strecker synthesis variants due to milder conditions and better functional group tolerance.[1]

Retrosynthetic Analysis

Step-by-Step Synthesis Protocol

Step 1: The Henry Reaction (C-C Bond Formation)

-

Reagents: 1-Methyl-3-pyrrolidinone, Nitromethane (CH₃NO₂), Base (DBU or catalytic NaOMe).[1]

-

Solvent: Ethanol or THF.[1]

-

Mechanism: The base deprotonates nitromethane to form a nitronate anion, which attacks the ketone carbonyl of the pyrrolidinone.

-

Protocol:

-

Dissolve 1-methyl-3-pyrrolidinone (1.0 eq) in dry THF.

-

Add Nitromethane (5.0 eq) and DBU (0.1 eq).[1]

-

Stir at 0°C to RT for 12–24 hours.

-

Checkpoint: Monitor disappearance of ketone via TLC or LC-MS.[1]

-

Workup: Neutralize with mild acid, extract with EtOAc, and concentrate to yield the 3-nitromethyl-3-hydroxy intermediate.

-

Step 2: Nitro Group Reduction

-

Reagents: Raney Nickel (Ra-Ni) or Pd/C, Hydrogen gas (H₂).[1]

-

Solvent: Methanol or Ethanol.[1]

-

Protocol:

-

Dissolve the nitro-alcohol intermediate in MeOH.[1]

-

Add Raney Nickel (approx. 10-20 wt% loading).[1] Caution: Pyrophoric. [1]

-

Apply H₂ atmosphere (balloon or Parr shaker at 30-50 psi).

-

Stir vigorously for 6–12 hours.

-

Purification: Filter through Celite (under inert gas) to remove catalyst.[1] Evaporate solvent.[1]

-

Validation: 1H NMR should show the disappearance of the -CH₂NO₂ protons (~4.5 ppm) and appearance of -CH₂NH₂ protons (~2.6-2.8 ppm).[1]

-

Figure 1: Synthetic route via Nitroaldol condensation and hydrogenation.[1]

Reactivity & Derivatization Strategy

The scaffold possesses three distinct nucleophilic sites with varying reactivity, allowing for orthogonal functionalization .

-

Primary Amine (-NH₂): Most nucleophilic.[1] Reacts rapidly with acyl chlorides, isocyanates, or aldehydes (reductive amination).

-

Tertiary Amine (Ring N1): Sterically hindered and less reactive toward electrophiles than the primary amine, but susceptible to N-oxide formation or quaternization (alkylation) if forcing conditions are used.[1]

-

Tertiary Alcohol (-OH): Least reactive due to steric crowding (gem-disubstituted center).[1] Requires strong bases (NaH) for alkylation or highly reactive acylating agents for esterification.[1]

Chemo-Differentiation Protocol

To selectively functionalize the primary amine while leaving the alcohol and ring nitrogen intact:

-

Reagent: Use N-hydroxysuccinimide (NHS) esters or limiting equivalents of acyl chloride at 0°C.[1]

-

Base: Use a non-nucleophilic base like DIPEA.[1]

-

Outcome: Exclusive formation of the amide at the exocyclic nitrogen.

Figure 2: Orthogonal reactivity profile of the functional groups.[1]

Medicinal Chemistry Applications

Conformational Restriction

In flexible chains (like simple alkyl diamines), entropic penalties upon binding are high.[1] The pyrrolidine ring of this scaffold "pre-organizes" the amine and hydroxyl groups, reducing this penalty. The gem-disubstitution forces the -OH and -CH₂NH₂ groups into specific axial/equatorial orientations, often critical for distinguishing between receptor subtypes (e.g., Muscarinic vs. Nicotinic).[1]

Bioisosteric Replacement

This scaffold serves as a robust bioisostere for:

-

Piperazines: Reducing ring size to modulate metabolic clearance.[1]

-

Acyclic Amino Alcohols: Rigidifying the linker to improve potency.[1]

Target Classes

-

GPCRs: Specifically CCR2 and CCR5 antagonists, where the basic nitrogen interacts with conserved acidic residues in the transmembrane bundle.

-

Kinases: The primary amine can form key hydrogen bonds with the hinge region or the catalytic lysine.

Safety & Handling

-

Hazards: As a low molecular weight amine, treat as Corrosive and Irritant .[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: The free base absorbs CO₂ from air (carbamate formation).[1] Conversion to the dihydrochloride salt is recommended for long-term storage.

References

-

Henry Reaction (Nitroaldol)

-

Pyrrolidine Scaffold Synthesis

-

Medicinal Chemistry of Gem-Disubstituted Pyrrolidines

-

General Reactivity of Amino Alcohols

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 3-(Aminomethyl)-1-methylpyrrolidin-3-ol - CAS号 1342062-26-3 - 摩熵化学 [molaid.com]

- 3. 3-(aminomethyl)-1-methylpyrrolidin-3-ol CAS#: 1342062-26-3 [m.chemicalbook.com]

- 4. 1342062-26-3|3-(aminomethyl)-1-methylpyrrolidin-3-ol|3-(aminomethyl)-1-methylpyrrolidin-3-ol|-范德生物科技公司 [bio-fount.com]

- 5. synarchive.com [synarchive.com]

Beyond Flatland: Novel Heterocycles in Next-Gen Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-Based Drug Discovery (FBDD) has matured from a niche methodology to a primary engine of pharmaceutical innovation, delivering approved therapeutics like Vemurafenib, Venetoclax, and Sotorasib. However, the "low-hanging fruit" of flat, sp2-rich heteroaromatic libraries has been largely harvested. The next frontier lies in novel, three-dimensional (3D) heterocycles —scaffolds with high fraction sp3 (Fsp3) character, distinct vectors for growth, and superior physicochemical profiles.

This technical guide outlines the strategic integration of these novel heterocycles into FBDD campaigns. It details the design logic, synthetic enablers (specifically photoredox catalysis), and screening protocols required to exploit this unexplored chemical space.[1]

The Strategic Imperative: Escaping "Flatland"

The Limitations of Legacy Libraries

Traditional fragment libraries are dominated by planar, electron-deficient heteroaromatics (e.g., pyridines, pyrazoles). While synthetically accessible, these scaffolds suffer from:

-

Limited Vectorial Growth: Planar rings restrict substituent growth to the ring plane, often missing critical out-of-plane interactions in the protein binding pocket.

-

Solubility Issues: High aromatic ring count correlates with poor aqueous solubility and higher attrition rates in later development (the "molecular obesity" problem).

-

Non-Specific Binding: Flat, hydrophobic discs often aggregate or bind promiscuously to flat protein surfaces.

The 3D Advantage (Fsp3)

Novel heterocycles—specifically saturated or partially saturated systems like oxetanes, azetidines, spirocycles, and bicyclo[1.1.1]pentanes (BCPs) —offer a solution. Increasing the Fsp3 character (ratio of sp3 carbons to total carbons) correlates with improved clinical success.

Table 1: Comparative Properties of Legacy vs. Novel 3D Fragments

| Property | Legacy (Flat) Fragments | Novel 3D Heterocycles | Impact on FBDD |

| Geometry | Planar (2D) | Tetrahedral/Spherical (3D) | Access to deep, chiral sub-pockets. |

| Solubility | Low to Moderate | High | Higher concentration screening (NMR/SPR) without aggregation. |

| Metabolic Stability | Variable (P450 oxidation prone) | High (Bioisosteres) | Reduced late-stage attrition. |

| Vectors | Radial (in-plane) | Orthogonal (out-of-plane) | Precise probing of protein interaction networks. |

Architectural Design & Library Construction

Vector Analysis and PMI Plots

To ensure a library covers chemical space effectively, we utilize Principal Moments of Inertia (PMI) analysis. A robust library must populate the triangle defined by rod-like, disc-like, and sphere-like shapes.

-

Action: Incorporate spirocyclic azetidines and bridged morpholines . These scaffolds naturally project substituents at defined angles (vectors) that are inaccessible to flat aromatics.

Bioisosteric Replacement Strategies[2]

-

Oxetanes as Carbonyl/Gem-dimethyl Surrogates: The oxetane ring is a metabolic stable, polar replacement for carbonyls or lipophilic gem-dimethyl groups, modulating pKa and solubility.

-

Bicyclo[1.1.1]pentane (BCP) as Phenyl Isostere: BCP provides a linear vector similar to a para-substituted phenyl ring but without the pi-stacking liability and with significantly improved solubility.

Synthetic Enablers: Accessing the Scaffold

The primary bottleneck in adopting novel heterocycles has been synthetic tractability. Traditional cross-couplings (Suzuki, Buchwald) struggle with sp3 centers. We utilize Photoredox Catalysis and C-H Activation to functionalize these scaffolds directly.[2]

Protocol: Photoredox C-H Functionalization of Saturated Heterocycles

This protocol describes the direct alkylation of a heterocycle (e.g., a pyridine or diazine fragment) with an sp3-rich radical precursor (e.g., an amino acid derivative or oxetane sulfinate), utilizing a Minisci-type mechanism.

Objective: Late-stage introduction of 3D vectors onto a core fragment.

Materials:

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Substrate: Heteroaromatic fragment (1.0 equiv)

-

Radical Precursor: Zinc sulfinate or Carboxylic acid (2.0 equiv)

-

Oxidant: K2S2O8 (2.0 equiv)

-

Solvent: DMSO:H2O (1:1)

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Preparation: In a 4 mL vial equipped with a stir bar, add the heteroaromatic fragment (0.2 mmol), radical precursor (0.4 mmol), photocatalyst (2 mg, 1 mol%), and oxidant (0.4 mmol).

-

Degassing: Add DMSO (1 mL) and H2O (1 mL). Sparge the solution with Argon for 5 minutes to remove oxygen (O2 quenches the excited state of the catalyst).

-

Irradiation: Seal the vial and place it in a photoreactor (e.g., Mettler Toledo or custom rig) with Blue LED irradiation. Stir vigorously at room temperature for 18–24 hours.

-

Note: Fan cooling is required to maintain ambient temperature, as LEDs generate heat which can degrade sensitive sp3 rings.

-

-

Workup: Dilute reaction with EtOAc (10 mL) and wash with saturated NaHCO3 (5 mL). Extract the aqueous layer with EtOAc (2 x 5 mL).

-

Purification: Dry combined organics over Na2SO4, concentrate, and purify via preparative HPLC or Flash Chromatography (C18 reverse phase is preferred for polar sp3 fragments).

Validation:

-

Self-Check: Monitor reaction progress via LC-MS. The disappearance of the starting heterocycle and appearance of the M+Alkyl peak confirms C-H functionalization.

Mechanistic Pathway (Visualization)

The following diagram illustrates the photoredox cycle for this transformation, highlighting the generation of the sp3 radical and its addition to the heterocycle.

Figure 1: Photoredox catalytic cycle for the Minisci-type C-H functionalization of heteroaromatic fragments with sp3-rich radicals.

Screening Protocols: 19F NMR

For novel heterocycles, especially those lacking strong chromophores, 19F NMR is the gold standard screening modality. It offers high sensitivity, no background interference from biological media, and the ability to screen mixtures.

Protocol: Ligand-Observed 19F NMR Screening

Prerequisite: The library fragments must contain a fluorine motif (e.g., -CF3, -F on ring).

Workflow:

-

Cocktail Preparation: Pool fragments into mixtures of 5–10 compounds. Ensure no overlap in 19F chemical shifts (check pure spectra first).

-

Concentration: 50 µM per fragment.

-

-

Sample Prep:

-

Control Tube: Fragment Cocktail + Buffer (PBS, pH 7.4) + 10% D2O.

-

Experiment Tube: Fragment Cocktail + Target Protein (10–20 µM) + Buffer + 10% D2O.

-

-

Data Acquisition:

-

Pulse Sequence: zgf2pr (proton-decoupled fluorine with presaturation if needed).

-

Scans: 128–512 (depending on magnet strength, typically 600 MHz).

-

Relaxation Delay (D1): 1–2 seconds (T1 relaxation is fast for small fragments).

-

-

Analysis (T2 Relaxation Filter):

-

Compare line width and intensity between Control and Experiment.

-

Hit Criteria: A reduction in signal intensity or line broadening in the presence of protein indicates binding. The large protein-ligand complex tumbles slowly, accelerating T2 relaxation (transverse relaxation), causing peak broadening.

-

-

Deconvolution: Retest "Hit" cocktails as single compounds to identify the specific binder and determine Kd via titration.

FBDD Workflow Logic

Figure 2: Integrated FBDD workflow emphasizing the iterative cycle between structural biology and chemical elaboration.

Case Study: Targeting KRAS G12C

The development of Sotorasib (AMG 510) exemplifies the power of novel heterocycles and covalent FBDD.

-

Challenge: KRAS was considered "undruggable" due to its smooth, spherical surface and lack of deep pockets.

-

Fragment Solution: Researchers identified a cryptic pocket (Switch II) using fragment screening.

-

Novel Heterocycle Role: The optimization utilized tetrahydropyridopyrimidines and complex piperazine-based scaffolds (high Fsp3). These 3D shapes were critical to position the acrylamide warhead precisely to form a covalent bond with Cysteine-12, while simultaneously filling the induced hydrophobic pocket without incurring steric clashes that a flat aromatic system might cause.

References

-

Erlanson, D. A., et al. (2016).[3] "Fragment-to-Lead Medicinal Chemistry Publications in 2015." Journal of Medicinal Chemistry. Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

O'Brien, P., et al. (2018). "Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines." Chemical Science. Link

-

Scott, D. E., et al. (2020). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry. Link

-

Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. Link

-

Warriner, S. L., et al. (2011). "Route to three-dimensional fragments using diversity-oriented synthesis." Proceedings of the National Academy of Sciences. Link

Sources

3-(Aminomethyl)-1-methylpyrrolidin-3-ol molecular weight and logP

In-Depth Technical Guide: Physicochemical Profiling & Utility of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol[1][2]

Executive Summary

3-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 1342062-26-3 ) represents a high-value, polar scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[2] Characterized by a compact, gem-disubstituted pyrrolidine core, this molecule offers a unique three-dimensional vector for side-chain elaboration while maintaining a low molecular weight and high water solubility.[2]

This guide provides a rigorous analysis of its physicochemical properties, specifically Molecular Weight (MW) and Partition Coefficient (LogP/LogD) , and outlines validated experimental protocols for their determination.[2] As a Senior Application Scientist, I emphasize that understanding the ionization behavior of the diamine motif is critical for accurate lipophilicity profiling.

Molecular Architecture & Physicochemical Profile[2]

The molecule features a pyrrolidine ring with a quaternary carbon at position 3, bearing both a hydroxyl group and a primary aminomethyl arm.[2] The N1-methyl group caps the ring nitrogen, modulating basicity and lipophilicity.[2]

Molecular Weight Calculation

Precision in molecular weight is fundamental for stoichiometry in library synthesis and mass spectrometry validation.[2]

Table 1: Exact Mass Breakdown

| Element | Count | Atomic Mass (Da) | Contribution (Da) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total MW | 130.19 g/mol | ||

| Monoisotopic Mass | 130.1106 Da |

Note: The Monoisotopic Mass is the critical value for High-Resolution Mass Spectrometry (HRMS) confirmation (M+H⁺ = 131.1179).[2]

Structural Significance

-

Gem-Disubstitution: The C3 quaternary center restricts conformational flexibility, potentially reducing the entropic penalty upon protein binding.[2]

-

Fsp³ Character: With a high fraction of sp³-hybridized carbons, this scaffold improves solubility and metabolic stability compared to flat aromatic systems.[2]

Lipophilicity Analysis: LogP and LogD

For a molecule containing two ionizable nitrogen centers and a polar hydroxyl group, the standard octanol-water partition coefficient (

Theoretical Prediction

-

LogP (Neutral Species): Predicted to be -1.1 to -0.5 .[2] The molecule is inherently hydrophilic due to the H-bond donor (OH, NH₂) and acceptor (N, O) count.[2]

-

pKa Estimation:

-

LogD (pH 7.4): At physiological pH, both amines are predominantly protonated (cationic).[2] This drastically lowers the effective lipophilicity, likely driving LogD₇.₄ < -2.5 .[2]

Implications for Drug Design

-

Permeability: Passive diffusion will be low.[2] This fragment is ideal for targeting solvent-exposed pockets or for use in active transport-mediated uptake.[2]

-

Formulation: Excellent aqueous solubility facilitates high-concentration formulations for in vitro assays.[2]

Experimental Determination Protocols

Protocol A: Potentiometric Titration (pKa & LogP)

Best for: Simultaneous determination of ionization constants and lipophilicity.[2]

-

Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0 using an automatic titrator (e.g., Sirius T3).

-

LogP Measurement: Repeat the titration in a dual-phase system (water/octanol). The shift in the pKa curve (Bjerrum difference plot) allows calculation of LogP for the neutral species.[2]

Protocol B: HPLC-Based Hydrophobicity Index (CHI)

Best for: Rapid screening of derivatives.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[2]

-

Mobile Phase:

-

Gradient: 0% to 100% B over 5 minutes.

-

Calibration: Run a set of standards with known LogD values (e.g., Theophylline, Propranolol).

-

Calculation: Convert Retention Time (

) to Chromatographic Hydrophobicity Index (CHI) and correlate to LogP via:

Visualization of Workflows

Diagram 1: LogP/LogD Determination Decision Tree

This workflow illustrates the decision logic for selecting the correct assay based on the compound's stage in the pipeline.

Caption: Decision matrix for physicochemical profiling, prioritizing LogD determination for ionizable amines.

Diagram 2: Synthetic Derivatization Pathways

The utility of this scaffold lies in its orthogonal reactivity.[2]

Caption: Strategic derivatization of the primary amine vector for chemical library expansion.

References

-

ChemicalBook . 3-(Aminomethyl)-1-methylpyrrolidin-3-ol Properties and CAS 1342062-26-3. Retrieved from [2]

-

PubChem . Compound Summary for 1-Methyl-3-pyrrolidinol (Structural Analog Analysis). National Library of Medicine.[2] Retrieved from [2]

-

Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/LogP protocols).

-

Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2]

Sources

Methodological & Application

Synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol from 1-methyl-3-pyrrolidinone

Application Note: High-Purity Synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Executive Summary

This guide details the synthesis of 3-(aminomethyl)-1-methylpyrrolidin-3-ol , a critical spiro-cyclic scaffold and intermediate used in the development of GLP-1 receptor modulators and other G-protein coupled receptor (GPCR) ligands. The protocol employs a two-step sequence: a Henry Reaction (Nitroaldol Addition) followed by Catalytic Hydrogenation . This route is selected for its atom economy, scalability, and avoidance of highly toxic cyanide reagents associated with alternative cyanohydrin routes.

Retrosynthetic Analysis & Strategy

The target molecule features a tertiary alcohol and a primary aminomethyl group at the C3 position of the pyrrolidine ring.

-

Disconnection: The C3–CH₂NH₂ bond suggests a nucleophilic addition of a one-carbon synthon to the C3 ketone.

-

Synthetic Equivalent: The nitromethyl group (-CH₂NO₂) serves as a masked aminomethyl group.

-

Pathway:

-

C-C Bond Formation: Nucleophilic attack of nitromethane anion on 1-methyl-3-pyrrolidinone.

-

Functional Group Interconversion: Reduction of the nitro group to the primary amine.

-

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.

Detailed Experimental Protocols

Stage 1: Henry Reaction (Nitroaldol Addition)

Objective: Installation of the nitromethyl group at the C3 position.

Reaction: 1-Methyl-3-pyrrolidinone + Nitromethane

Reagents & Materials:

-

1-Methyl-3-pyrrolidinone (1.0 equiv)

-

Nitromethane (5.0 – 10.0 equiv) Acts as reactant and solvent[1]

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) OR Amberlyst A-21 (Heterogeneous alternative)

-

Solvent: THF or neat in Nitromethane

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 1-methyl-3-pyrrolidinone (10.0 g, 88.4 mmol) and nitromethane (47 mL, ~880 mmol).

-

Note: Nitromethane is used in excess to drive the equilibrium toward the product.

-

-

Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add DBU (1.35 g, 8.8 mmol) over 10 minutes.

-

Safety: The reaction is exothermic. Monitor internal temperature to ensure it stays <10°C during addition.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours. Monitor by TLC (System: 10% MeOH in DCM) or LCMS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess nitromethane. Caution: Do not distill nitromethane to dryness at high temperatures (>80°C) due to explosion risk.

-

Dissolve the residue in Ethyl Acetate (100 mL).

-

Wash with saturated aqueous NH₄Cl (2 x 50 mL) to remove DBU.

-

Wash with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude nitro-alcohol is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM).

Expected Data (Stage 1):

-

Appearance: Yellowish viscous oil.

-

MS (ESI): m/z = 175.1 [M+H]⁺.

Stage 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine without cleaving the N-methyl group or the hydroxyl group.

Reaction: 3-(Nitromethyl)-1-methylpyrrolidin-3-ol + 3 H₂

Reagents & Materials:

-

3-(Nitromethyl)-1-methylpyrrolidin-3-ol (from Stage 1)

-

Catalyst: Raney Nickel (approx. 20 wt% loading, washed with EtOH)

-

Alternative: 10% Pd/C can be used but Raney Ni is often preferred for nitro-aldol adducts to prevent retro-aldol side reactions.

-

-

Solvent: Methanol or Ethanol (anhydrous).

-

Hydrogen Gas (Balloon or Parr Shaker at 50 psi).

Protocol:

-

Setup: Use a high-pressure reactor (Parr) or a heavy-walled glass vessel.

-

Catalyst Prep: Carefully wash Raney Nickel slurry (2.0 g wet weight) with ethanol (3x) to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.

-

Charging: Dissolve the nitro-alcohol (10.0 g, 57.4 mmol) in Methanol (100 mL) and transfer to the reactor containing the catalyst.

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 50 psi (3.4 bar) H₂.

-

Stir vigorously at room temperature for 12–18 hours.

-

-

Filtration:

-

Purge vessel with Nitrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

-

Rinse the cake with Methanol (50 mL).

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.

-

Final Purification:

-

The product is an amine and may require conversion to a salt (e.g., HCl or fumarate) for crystallization, or distillation under high vacuum if liquid.

-

For free base: Kugelrohr distillation (high vacuum, >120°C) or amine-functionalized silica chromatography.

-

Expected Data (Target):

-

Appearance: Colorless to pale yellow oil (hygroscopic).

-

MS (ESI): m/z = 145.2 [M+H]⁺.

-

¹H NMR (D₂O/CDCl₃): Diagnostic signals include the N-methyl singlet (~2.3 ppm), the methylene protons next to the amine (~2.6-2.8 ppm), and the pyrrolidine ring protons.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling (Critical)

-

Nitromethane:

-

Explosion Hazard: Nitromethane can become shock-sensitive, especially if converted to its sodium salt (nitronate) and dried. Avoid using sodium methoxide if possible; organic bases like DBU are safer.

-

Distillation: Never distill nitromethane to dryness. Leave a heel of solvent.

-

-

Raney Nickel:

-

Pyrophoric: Ignites spontaneously in air when dry. Always handle under solvent (water or ethanol) and dispose of in a designated waste container containing water.

-

-

1-Methyl-3-pyrrolidinone:

-

Irritant. Handle in a fume hood.

-

References

-

Henry Reaction (General Review): Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

-

Synthesis of 3-substituted pyrrolidines (GLP-1 Context): Patent WO2011058156. "Pyrrolidine derivatives as GLP-1 receptor agonists." (Describes analogous synthesis of 3-aminomethyl-3-hydroxypyrrolidines). Link

- Catalytic Hydrogenation of Nitro Alcohols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Raney Ni reduction of nitro groups).

-

CAS Registry Data: 3-(Aminomethyl)-1-methylpyrrolidin-3-ol, CAS No. 1342062-26-3.[2][3] Link

Sources

Application Note: Catalytic Hydrogenation of Cyanohydrin Pyrrolidine Intermediates

This Application Note is designed for researchers and process chemists optimizing the synthesis of functionalized pyrrolidine scaffolds, specifically focusing on the critical hydrogenation step of cyanohydrin intermediates.

Executive Summary

The catalytic hydrogenation of cyanohydrin pyrrolidines (e.g., 3-cyano-3-hydroxypyrrolidine derivatives) is a high-stakes transformation in the synthesis of glycosidase inhibitors, carbapenem antibiotics (e.g., Doripenem), and alkaloids. This reaction poses a unique "selectivity paradox": the conditions required to reduce the nitrile group to an amine often trigger the thermodynamically favored retro-cyanohydrin reaction , reverting the intermediate to its corresponding ketone and toxic HCN.

This guide provides validated protocols to suppress this reversion, ensuring high yields of 3-aminomethyl-3-hydroxypyrrolidines or 3-hydroxypyrrolidines via reductive cyclization.

Mechanistic Analysis & Strategy

The Retro-Cyanohydrin Trap

Under neutral or basic conditions, cyanohydrins exist in equilibrium with their parent ketone and cyanide. Heterogeneous catalysts (Raney Ni, Pd/C) possess active sites that can stabilize the carbonyl byproduct, shifting the equilibrium toward decomposition before hydrogenation occurs.

Key Success Factor: The rate of hydrogenation (

-

O-Protection: Capping the hydroxyl group (TMS, Acetyl) to mechanically lock the cyanohydrin.

-

Acidic Trapping: Running the reaction in acidic media (HCl/EtOH or AcOH) to protonate the resulting amine immediately, preventing it from catalyzing the decomposition.

-

Kinetic Doping: Using high-activity Raney Nickel (doped with Mo or Cr) to accelerate

.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition and the "Safe Zone" for hydrogenation.

Caption: Kinetic competition between productive hydrogenation (blue) and destructive retro-cyanohydrin reversion (red).

Catalyst Selection Matrix

| Catalyst System | Activity | Stability Profile | Best Application |

| Raney Nickel (W-2/W-4) | High | Moderate | Standard: Best for nitrile reduction. Requires basic/neutral conditions; risk of reversion if not O-protected. |

| Pd/C (5-10%) + HCl | Moderate | High | Acidic Route: Ideal for unprotected cyanohydrins. Acid prevents reversion but may cause hydrogenolysis of benzylic groups. |

| PtO₂ (Adams' Cat.) | High | High | Niche: Excellent for sterically hindered nitriles in acetic acid. Expensive but minimizes side reactions. |

| Doped Ni (Cr/Fe) | Very High | Moderate | Industrial: Used for difficult substrates to maximize |

Experimental Protocols

Protocol A: The "Acidic-Trap" Method (Pd/C)

Best for: Unprotected cyanohydrins where O-protection is difficult.

Reagents:

-

Substrate: N-Boc-3-cyano-3-hydroxypyrrolidine (10 mmol)

-

Solvent: Methanol (anhydrous, 50 mL)

-

Additive: Conc. HCl (1.1 eq) or H₂SO₄ (1.1 eq)

-

Catalyst: 10% Pd/C (10 wt% loading)

Procedure:

-

Preparation: In a high-pressure autoclave glass liner, dissolve the substrate in Methanol.

-

Acidification: Add the acid dropwise at 0°C. Note: This ensures the cyanohydrin is stabilized before catalyst addition.

-

Catalyst Addition: Carefully add Pd/C under an argon blanket. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Seal autoclave. Purge 3x with N₂, then 3x with H₂. Pressurize to 30–50 bar (435–725 psi) .

-

Reaction: Stir vigorously (1000 rpm) at 25–35°C for 12–24 hours. Avoid heating >40°C to suppress reversion.

-

Workup: Filter catalyst over Celite® (keep wet). Concentrate filtrate to obtain the amine salt.

Protocol B: The "O-Protected" Method (Raney Nickel)

Best for: High-yield synthesis of 3-aminomethyl derivatives without salt formation.

Reagents:

-

Substrate: N-Boc-3-cyano-3-(TMS-oxy)pyrrolidine (10 mmol)

-

Solvent: Ethanol/NH₃ (7N NH₃ in MeOH is often used to suppress secondary amine formation)

-

Catalyst: Raney Nickel (Active slurry, ~200 wt% relative to substrate for difficult nitriles)

Procedure:

-

Catalyst Wash: Wash Raney Ni slurry (water storage) 3x with absolute ethanol to remove water.

-

Loading: Transfer catalyst to the reactor. Add substrate dissolved in ammoniacal ethanol.

-

Hydrogenation: Pressurize to 50–60 bar H₂ . Heat to 50°C .

-

Monitoring: Monitor H₂ uptake. The reaction is typically complete when pressure drop ceases.

-

Workup: Decant solution from magnetic Ni. Filter through a dense pad (Caution: Ni is pyrophoric).

-

Deprotection: The TMS group often cleaves during acidic workup or can be removed with TBAF if intact.

Protocol C: Reductive Cyclization (Industrial Route)

Best for: Generating the pyrrolidine ring and reducing the nitrile in one pot from acyclic precursors (e.g., 4-chloro-3-hydroxybutyronitrile).

Caption: One-pot reductive cyclization workflow converting linear chloronitriles to hydroxypyrrolidines.

Protocol:

-

Dissolve 4-chloro-3-hydroxybutyronitrile in Methanol.

-

Add Calcium Hydroxide (Ca(OH)₂) (1.1 eq) as a scavenger for the HCl generated during cyclization.

-

Add Raney Ni (10 wt%).

-

Hydrogenate at 50 bar / 50°C. The reduced amine displaces the terminal chloride in situ to form the ring.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield / Ketone Formation | Retro-cyanohydrin reaction dominant. | Switch to Protocol A (Acidic) or O-protect the cyanohydrin (TMS/Acetyl). Lower the temperature. |

| Secondary Amine Dimerization | Intermediate imine reacts with product amine. | Add Ammonia or Acetic Anhydride (to form acetamide) to the solvent system. |

| Incomplete Reduction | Catalyst poisoning by cyanide traces. | Use higher catalyst loading (Raney Ni is cheap; use excess). Ensure H₂ pressure is >40 bar. |

| Loss of Stereochemistry | Racemization of alpha-proton. | Avoid strong bases. Use mild acidic conditions (Protocol A). |

Safety Directives (Critical)

-

HCN Hazard: Even with stable intermediates, always assume the headspace contains HCN. Open autoclaves in a high-flow fume hood with a cyanide detector active.

-

Raney Nickel: Pyrophoric when dry. Keep under solvent at all times. Dispose of in dilute HCl or specific waste containers.

-

High Pressure: Ensure autoclave is rated for 2x the working pressure. Burst disks must be inspected.

References

-

Catalytic Hydrogenation of Cyanohydrin Esters: Eur. J. Org. Chem., 2006, 1664–1671. Link

-

Process for Preparing 3-Pyrrolidinol (Reductive Cyclization): European Patent EP0347818B1. Link

-

Raney Nickel Hydrogenation of Nitriles: Org. Process Res. Dev., 2003, 7, 649–654.[1] (Synthesis of Doripenem Side Chain). Link

-

Cyanohydrin Stabilization & Synthesis: Organic Chemistry Portal - Cyanohydrins. Link

-

Safety in Handling Raney Nickel: Org. Synth., Coll. Vol. 3, p.181. Link

Sources

Advanced Applications of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol as a Bidentate Ligand in Coordination Chemistry and Catalysis

Introduction & Chemical Profiling

3-(Aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 1342062-26-3) is a highly versatile, sterically constrained 1,2-aminoalcohol[1]. Featuring a tertiary hydroxyl group and a primary amine situated on a rigid 1-methylpyrrolidine backbone, this compound is an excellent candidate for bidentate (N,O) coordination to transition metals[2].

The structural rigidity imposed by the pyrrolidine ring is its most defining feature. By pre-organizing the primary amine and the hydroxyl group, the backbone significantly reduces the entropic penalty typically associated with chelation. This locks the coordination bite angle, creating a stable 5-membered metallacycle[3]. This application note details the mechanistic rationale, synthesis protocols, and validation strategies for utilizing this ligand in both ruthenium-catalyzed transfer hydrogenation and the development of platinum-based antineoplastic agents.

Mechanistic Rationale for N,O-Bidentate Coordination

When acting as a bidentate ligand, 3-(Aminomethyl)-1-methylpyrrolidin-3-ol coordinates via the primary amine nitrogen (acting as a strong σ-donor) and the tertiary alcohol oxygen[2]. Depending on the reaction conditions and the specific metal center, the hydroxyl group can coordinate in its neutral form or be deprotonated to form a strongly electron-donating alkoxide[4].

The resulting 5-membered metallacycle is thermodynamically highly stable. The bulky 1-methylpyrrolidine moiety sits orthogonal to the metallacycle plane, providing a distinct steric pocket. This unique geometry is highly advantageous for inducing enantioselectivity in asymmetric catalysis and for preventing premature enzymatic degradation in biological systems[5].

Caption: Workflow of N,O-bidentate coordination of the aminoalcohol ligand to a transition metal.

Application 1: Synthesis of[Ru(p-cymene)(N,O-Ligand)Cl] for Transfer Hydrogenation

Ruthenium(II) complexes bearing aminoalcohol ligands are highly efficient catalysts for the transfer hydrogenation of ketones[4]. The use of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol provides a robust catalytic system due to the strong N,O-chelation which resists ligand dissociation during the catalytic cycle[5].

Protocol 1: Preparation of the Ru(II) Catalyst

Causality & Validation: The reaction utilizes a strong base (KOH) to deprotonate the sterically hindered tertiary alcohol, forcing the formation of the Ru-O bond. The reaction is monitored by the color shift from the dark red [Ru(p-cymene)Cl2]2 dimer to a bright yellow monomeric complex, visually validating the cleavage of the chloride bridge.

-

Precursor Dissolution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.5 mmol of [Ru(p-cymene)Cl2]2 in 10 mL of anhydrous dichloromethane (DCM).

-

Ligand Addition: Add 1.05 mmol of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol dropwise. The primary amine coordinates rapidly to the Ru(II) center, displacing one chloride.

-

Deprotonation & Chelation: Add 1.1 mmol of methanolic KOH. The base deprotonates the tertiary hydroxyl group, driving the intramolecular substitution of the second chloride to close the 5-membered N,O-chelate ring[4].

-

Purification: Stir the mixture at room temperature for 4 hours. Filter the solution through a pad of Celite to remove KCl salts. Self-validation: The removal of the insoluble byproduct ensures no reverse reaction occurs. Concentrate the filtrate in vacuo.

-

Characterization: Validate the complex via ¹H NMR. The aminomethyl protons (-CH₂NH₂), which typically appear as a singlet around 2.8 ppm in the free ligand, will split into distinct diastereotopic doublets shifted downfield (approx. 3.5–4.0 ppm) due to the rigid metallacycle formation.

Application 2: Synthesis of cis-[Pt(Ligand)Cl₂] as an Antineoplastic Agent

Aminoalcohol-platinum(II) complexes represent a promising class of anticancer agents, analogous to cisplatin but with modulated lipophilicity and altered DNA-binding kinetics[2]. The 1-methylpyrrolidine ring enhances cellular uptake due to its lipophilic character, while the N,O-coordination modulates the aquation rate of the complex[5].

Protocol 2: Preparation of the Pt(II) Complex

Causality & Validation: Unlike the Ru(II) synthesis, this protocol is performed in aqueous media without a strong base. Platinum(II) is a soft acid and prefers the nitrogen donor. The chelate effect drives the subsequent coordination of the neutral oxygen[2]. Heating is required to overcome the kinetic inertness of the Pt-Cl bonds.

-

Precursor Activation: Dissolve 1.0 mmol of K₂PtCl₄ in 15 mL of deionized water. Stir at room temperature until fully dissolved (dark red solution).

-

Ligand Chelation: Add 1.0 mmol of 3-(Aminomethyl)-1-methylpyrrolidin-3-ol dissolved in 5 mL of water.

-

Thermal Maturation: Heat the reaction mixture to 60 °C in the dark for 24 hours. The solution will gradually transition from dark red to pale yellow, indicating the displacement of two chloride ions and the formation of the cis-[Pt(N,O-Ligand)Cl2] complex[2].

-

Isolation: Cool the mixture to 4 °C overnight to induce precipitation. Filter the pale yellow microcrystalline solid, wash with ice-cold water and diethyl ether, and dry under vacuum.

-

Validation: Confirm the structure using ¹⁹⁵Pt NMR. A single resonance around -2200 to -2400 ppm is characteristic of a Pt(II) center with an N, O, Cl, Cl coordination sphere, distinguishing it from unreacted K₂PtCl₄ (-1620 ppm).

Caption: Intracellular activation and DNA crosslinking pathway of the synthesized Pt(II) complex.

Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative performance of metal complexes utilizing sterically hindered 1,2-aminoalcohol bidentate ligands, highlighting the impact of the ligand structure on catalytic and biological efficacy.

| Complex Type | Ligand Motif | Application | Key Performance Metric | Ref |

| [Ru(p-cymene)(L)Cl] | 1,2-Aminoalcohol (N,O) | Transfer Hydrogenation | >95% Yield, TOF > 10,000 h⁻¹ | [4] |

| cis-[Pt(L)Cl2] | 1,2-Aminoalcohol (N,O) | Antineoplastic | IC₅₀ = 2.5 - 5.0 µM (A549 cells) | [5] |

| [Pd(allyl)(L)]+ | P-N or N,O Bidentate | Allylic Alkylation | >90% Regioselectivity | [3] |

| Ni(II)-TMEDA/L | Bidentate Amine/Alcohol | Monoamination | 60-85% Yield (Atom-economical) | [6] |

References

-

BIOFOUNT - 3-(aminomethyl)-1-methylpyrrolidin-3-ol (CAS: 1342062-26-3). URL:[Link]

-

Journal of the Chemical Society, Dalton Transactions - Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation. URL:[Link]

-

Canadian Journal of Chemistry - Synthesis of aminoalcohol compounds of platinum and crystal structure of trans-[Pt(2-amino-2-methyl-1-propanol)2Cl2]. URL:[Link]

-

Chemical Papers (via ResearchGate) - Novel ruthenium and palladium complexes as potential anticancer molecules on SCLC and NSCLC cell lines. URL:[Link]

-

Arabian Journal of Chemistry - Synthesis of ruthenium complexes and their catalytic applications: A review. URL:[Link]

-

Organic Letters (ACS Publications) - Nickel-Catalyzed Selective Monoamination of 1,2-Diols: An Affordable Approach to Amino Alcohols. URL:[Link]

Sources

- 1. 1342062-26-3|3-(aminomethyl)-1-methylpyrrolidin-3-ol|3-(aminomethyl)-1-methylpyrrolidin-3-ol|-范德生物科技公司 [bio-fount.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Reductive amination strategies for quaternary pyrrolidine synthesis

Application Note: Advanced Reductive Amination Strategies for Quaternary Pyrrolidine Synthesis

Executive Summary & Strategic Landscape

The pyrrolidine pharmacophore is ubiquitous in drug development, serving as a rigid scaffold in molecules ranging from glycosidase inhibitors to GPCR ligands. However, the synthesis of quaternary pyrrolidines —defined here as pyrrolidines possessing fully substituted carbon stereocenters (e.g., C3-quaternary) or sterically congested

Direct reductive amination (RA) typically generates a methine (tertiary) carbon (

-

Intramolecular Reductive Amination (IRA): Cyclization of sterically hindered

-keto amines to form pyrrolidines with pre-installed quaternary centers (e.g., gem-dimethyl or spirocyclic motifs). -

Reductive Desymmetrization/Cascades: Using chiral catalysts to set stereocenters in highly substituted rings.

This guide moves beyond standard "sodium cyanoborohydride" protocols, detailing Lewis Acid-mediated and Transition Metal-Catalyzed strategies designed to overcome the steric penalty of quaternary centers.

Critical Mechanistic Insights

The Steric Wall: Why Standard Protocols Fail

In the synthesis of quaternary pyrrolidines, the formation of the intermediate iminium ion is the rate-determining bottleneck. Steric bulk adjacent to the carbonyl (e.g., a gem-dimethyl group at C3) destabilizes the E-isomer of the imine, shifting the equilibrium back toward the open-chain ketone.

-

Standard Conditions (MeOH/NaBH

CN): Often fail due to slow imine formation; the ketone is reduced to the alcohol (side product) faster than the imine forms. -

The Solution: Dehydrating Lewis Acids. The use of Titanium(IV) isopropoxide [Ti(O

Pr)

Pathway Visualization: Ti(IV)-Mediated IRA

Figure 1: Mechanism of Titanium(IV)-mediated intramolecular reductive amination. The irreversible precipitation of TiO

Detailed Experimental Protocols

Protocol A: Ti(IV)-Mediated Cyclization for Sterically Hindered Scaffolds

Best for: Synthesizing 3,3-disubstituted or 2,2-disubstituted pyrrolidines from acyclic precursors.

Reagents & Equipment:

-

Substrate:

-amino ketone (or acetal/ketal protected precursor). -

Lewis Acid: Titanium(IV) isopropoxide (97%+).

-

Reductant: Sodium Borohydride (NaBH

) or Sodium Triacetoxyborohydride (STAB). -

Solvent: Anhydrous THF or Methanol.

Step-by-Step Methodology:

-

Pre-Complexation (The "Aging" Step):

-

In a flame-dried flask under Argon, dissolve the amino-ketone (1.0 equiv) in anhydrous THF (0.2 M).

-

Crucial Step: Add Ti(O

Pr) -

Stir at ambient temperature for 6–12 hours .

-

Checkpoint: The solution may turn slightly viscous or change color (yellow/orange). This indicates the formation of the titanate-imine complex. Do NOT rush this step for hindered substrates.

-

-

Reduction:

-

Option A (Standard): Dilute with dry MeOH (equal volume to THF). Add NaBH

(2.0 equiv) portion-wise at 0°C. Caution: Exothermic gas evolution. -

Option B (Chemoselective): If ester/nitrile groups are present, use NaBH(OAc)

(3.0 equiv) in DCE instead of THF/MeOH.

-

-

Workup (The "Bhattacharyya" Method):

-

Quench the reaction with aqueous NH

OH (2 M) or water. -

A heavy white precipitate (TiO

) will form. -

Filtration: Do not extract yet. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

-

Concentrate the filtrate and perform standard acid-base extraction to isolate the amine.

-

Validation Criteria:

-

NMR: Disappearance of the ketone carbonyl signal (~210 ppm in

C). -

Yield: Expect 75–90% for standard rings; 50–70% for quaternary centers.

Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

Best for: Creating chiral centers at the 2-position of the pyrrolidine ring.

Reagents:

-

Catalyst:

(1 mol%) + Chiral Phosphoramidite Ligand (2 mol%). -

Reductant: Hydrogen Gas (H

, 10–30 bar) or Formic Acid/Triethylamine (Transfer Hydrogenation). -

Additives: Brønsted acid (e.g., TFA) to activate the imine.

Workflow:

-

Catalyst Activation: Mix Ir-precursor and ligand in dry CH

Cl -

Substrate Addition: Add the

-keto amine (or -

Hydrogenation: Pressurize autoclave to 30 bar H

. Stir at 50°C for 24h. -

Purification: Filter through silica to remove metal residues.

Comparative Analysis of Reductants

| Reductant Strategy | Steric Tolerance | Chemoselectivity | Risk Profile | Recommended Use |

| NaBH | Low | High | Toxic (HCN gas) | Simple, unhindered pyrrolidines. |

| Ti(O | High | Moderate | Moisture Sensitive | Quaternary/Hindered centers. |

| STAB (Na(OAc) | Medium | Excellent | Mild | Substrates with esters/amides. |

| Ir-Catalyzed / H | Medium | High | High Cost | Enantioselective synthesis. |

Troubleshooting & Optimization Logic

Scenario 1: Low Conversion of Hindered Ketone

-

Root Cause:[1][2][3][4][5][6] Imine equilibrium favors the ketone due to steric clash (e.g., gem-dimethyl effect working against imine planarity).

-

Solution: Switch to Microwave-Assisted Reductive Amination . Heat the Ti(O

Pr)

Scenario 2: Over-Alkylation (Quaternary Ammonium Formation)

-

Root Cause:[1][2][3][4][5][6] The secondary pyrrolidine product is more nucleophilic than the starting amine.

-

Solution: Use a stepwise protocol . Form the imine completely (verify by IR/NMR) before adding the reductant. Avoid "one-pot" mixes where ketone is in excess.

Scenario 3: Product Trapped in Titanium Salts

-

Root Cause:[1][2][3][4][5][6] Amino-titanium complexes are sticky.

-

Solution: During workup, add 1M NaOH until the white precipitate turns clear/granular, or use Sodium Potassium Tartrate (Rochelle's Salt) saturated solution and stir vigorously for 2 hours to chelate Ti.

Decision Matrix for Protocol Selection

Figure 2: Strategic decision matrix for selecting the optimal reductive amination protocol based on substrate complexity and stereochemical requirements.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient method for the synthesis of secondary and tertiary amines." Journal of Organic Chemistry.

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enantioselective Imine Reductions." Advanced Synthesis & Catalysis.

-